molecular formula C6H8IN3 B11788317 N-ethyl-5-iodopyrimidin-4-amine

N-ethyl-5-iodopyrimidin-4-amine

Cat. No.: B11788317
M. Wt: 249.05 g/mol
InChI Key: YJJNVLWQRYUAKD-UHFFFAOYSA-N
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Description

N-ethyl-5-iodopyrimidin-4-amine is a chemical compound with the molecular formula C6H8IN3 and a molecular weight of 249.05 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-iodopyrimidin-4-amine typically involves the reaction of 2-chloro-5-iodopyrimidine with 4-aminopyridine in the presence of a catalyst such as palladium on carbon or copper iodide . The reaction conditions often include a solvent like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-iodopyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new compounds.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-ethyl-5-iodopyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-5-iodopyrimidin-4-amine is not well-documented. its structural similarity to pyrimidine nucleotides suggests that it may interact with biological molecules such as enzymes or receptors involved in nucleotide metabolism. The presence of the iodine atom may also influence its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-5-iodopyrimidin-4-amine is unique due to the presence of both an ethyl group and an iodine atom on the pyrimidine ring

Properties

Molecular Formula

C6H8IN3

Molecular Weight

249.05 g/mol

IUPAC Name

N-ethyl-5-iodopyrimidin-4-amine

InChI

InChI=1S/C6H8IN3/c1-2-9-6-5(7)3-8-4-10-6/h3-4H,2H2,1H3,(H,8,9,10)

InChI Key

YJJNVLWQRYUAKD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=NC=C1I

Origin of Product

United States

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